molecular formula C5H13OSi B14483979 CID 22146201

CID 22146201

Cat. No.: B14483979
M. Wt: 117.24 g/mol
InChI Key: YRKQBHYDDUWMRZ-UHFFFAOYSA-N
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Description

Dimethyl(propoxy)silane is an organosilicon compound with the chemical formula C5H14OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. Dimethyl(propoxy)silane is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(propoxy)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(CH3)2SiCl2+C3H7OH(CH3)2Si(OCH2CH2CH3)+HCl\text{(CH}_3)_2\text{SiCl}_2 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(CH}_3)_2\text{Si(OCH}_2\text{CH}_2\text{CH}_3) + \text{HCl} (CH3​)2​SiCl2​+C3​H7​OH→(CH3​)2​Si(OCH2​CH2​CH3​)+HCl

This reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, dimethyl(propoxy)silane is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(propoxy)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: It can undergo nucleophilic substitution reactions where the propoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethyl(propoxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: It is used in the modification of biomolecules for improved stability and functionality.

    Medicine: It is explored for use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism by which dimethyl(propoxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds enhance the stability and reactivity of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages.

Comparison with Similar Compounds

Similar Compounds

    Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of the propoxy group.

    Trimethylsilane: Contains three methyl groups instead of two methyl and one propoxy group.

    Dimethylphenylsilane: Contains a phenyl group instead of the propoxy group.

Uniqueness

Dimethyl(propoxy)silane is unique due to the presence of the propoxy group, which imparts specific chemical properties such as increased reactivity and compatibility with organic solvents. This makes it particularly useful in applications where other silanes may not be as effective.

Properties

InChI

InChI=1S/C5H13OSi/c1-4-5-6-7(2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQBHYDDUWMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70794868
Record name Dimethyl(propoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64215-74-3
Record name Dimethyl(propoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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